molecular formula C9H7NO3 B11723256 6-Methyl-1,3-benzoxazole-2-carboxylic acid CAS No. 944907-33-9

6-Methyl-1,3-benzoxazole-2-carboxylic acid

Cat. No.: B11723256
CAS No.: 944907-33-9
M. Wt: 177.16 g/mol
InChI Key: SAIZHTVMICFHFA-UHFFFAOYSA-N
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Description

6-Methyl-1,3-benzoxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-benzoxazole-2-carboxylic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate. The mixture is heated in an oil bath at 100°C for 2 hours. After cooling to room temperature, the mixture is diluted with methanol, filtered through Celite, and the filtrate is concentrated under vacuum to yield the desired product as a brown solid .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of 2-aminophenol as a precursor. Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, are employed to enhance the yield and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-benzoxazole-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, K2CO3, blue LED irradiation.

    Reduction: NaBH4, methanol.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzoxazole derivatives with different functional groups, while substitution reactions can yield a variety of substituted benzoxazole compounds.

Comparison with Similar Compounds

6-Methyl-1,3-benzoxazole-2-carboxylic acid can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

944907-33-9

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

6-methyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

SAIZHTVMICFHFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C(=O)O

Origin of Product

United States

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